molecular formula C13H10N2O3 B6413624 6-Amino-3-(3-formylphenyl)picolinic acid CAS No. 1261998-08-6

6-Amino-3-(3-formylphenyl)picolinic acid

Cat. No.: B6413624
CAS No.: 1261998-08-6
M. Wt: 242.23 g/mol
InChI Key: CMYLKMREKVVWSO-UHFFFAOYSA-N
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Description

6-Amino-3-(3-formylphenyl)picolinic acid is an organic compound with a unique structure that combines an amino group, a formyl group, and a picolinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-formylphenyl)picolinic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of diazo reagents and fluorization agents .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of readily available starting materials and reagents, ensuring high yield and purity. The reaction conditions are optimized to be safe and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-formylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: 6-Amino-3-(3-carboxyphenyl)picolinic acid.

    Reduction: 6-Amino-3-(3-hydroxyphenyl)picolinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Amino-3-(3-formylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-formylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-picolinic acid
  • 3-(3-formylphenyl)picolinic acid
  • 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Uniqueness

6-Amino-3-(3-formylphenyl)picolinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-amino-3-(3-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-11-5-4-10(12(15-11)13(17)18)9-3-1-2-8(6-9)7-16/h1-7H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYLKMREKVVWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211498
Record name 2-Pyridinecarboxylic acid, 6-amino-3-(3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-08-6
Record name 2-Pyridinecarboxylic acid, 6-amino-3-(3-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-amino-3-(3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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